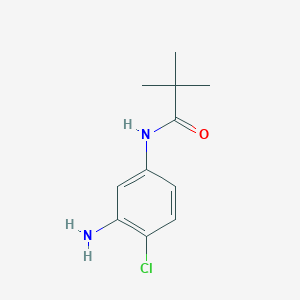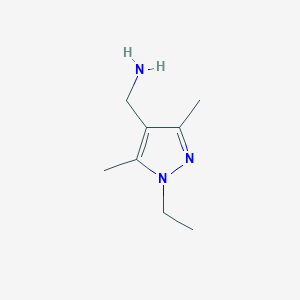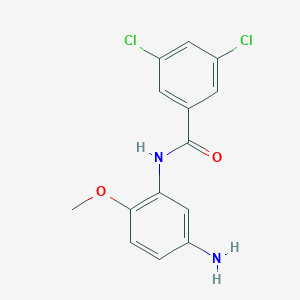
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide, also known as N-Chloroacetyl-2,2-dimethylpropanamide, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and other scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and organic solvents. This compound has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- A study focused on the synthesis and crystal structure of a related compound, which was determined using X-ray single crystal diffraction. This research contributes to the understanding of the structural properties of similar chemical compounds (Huang Ming-zhi et al., 2005).
Cancer Research Applications
- In cancer research, derivatives of this compound have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells, indicating potential therapeutic applications (S. E. Rayes et al., 2020).
- Another study synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were tested for anti-tumor activities and showed potential as CDK8 kinase inhibitors for colon cancer therapy (A. Aboelmagd et al., 2021).
Molecular Synthesis and Analysis
- The compound was used in a study for determining its concentration in aqueous solutions via spectrophotometry, demonstrating its analytical applications (L. Shu, 2011).
- Another research described synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, highlighting its use in preparing imidazole-amine ligands (Lionel Cheruzel et al., 2011).
Additional Research
- There have been studies on the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed activity in anticonvulsant tests, suggesting potential applications in epilepsy treatment (A. Idris et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQARRSANBOYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)


![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)






